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6-Propylamino-7-deazapurine - 60972-21-6

6-Propylamino-7-deazapurine

Catalog Number: EVT-379687
CAS Number: 60972-21-6
Molecular Formula: C9H12N4
Molecular Weight: 176.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-Propylamino-7-deazapurine is a derivative of the 7-deazapurine family, a group of compounds known for their biological activity and potential therapeutic applications. The unique structure of 7-deazapurines, which lacks a nitrogen atom at the 7 position compared to their purine analogs, confers distinct biochemical properties and interactions with various enzymes and receptors. Research into these compounds has revealed their potential as inhibitors, antagonists, and cytostatic agents, making them of significant interest in the fields of medicinal chemistry and drug development.

Applications in Various Fields

Medical Applications

In the medical field, 7-deazapurine derivatives have been explored for their cytostatic effects. Pronucleotides derived from 6-aryl-7-deazapurine ribonucleosides have been synthesized and tested for their in vitro cytostatic effects against cancer cells. Although the activities of these prodrugs were generally comparable to the parent nucleosides, their potential as cytostatic agents in cancer therapy remains of interest2. Furthermore, the A1 selective adenosine receptor antagonists within the 7-deazapurine family have therapeutic implications in conditions where modulation of adenosine receptors is beneficial, such as in cardiovascular diseases, neurological disorders, and pain management3.

Biochemical Research

In biochemical research, the use of 7-deazapurine derivatives as enzyme inhibitors aids in the study of purine metabolism and the role of purine-related enzymes in various biological processes. The competitive inhibition of E. coli PNP by these compounds provides a tool for investigating the enzyme's function and for developing potential antimicrobial agents1.

Drug Development

The structural diversity and biological activity of 7-deazapurine derivatives make them valuable scaffolds in drug development. The ability to modify their structure and enhance their affinity and selectivity for specific targets offers a pathway for the design of new drugs with improved efficacy and reduced side effects. The pronounced activity of certain derivatives as A1 adenosine receptor antagonists exemplifies the potential for developing highly selective receptor modulators3.

Tubercidin

Compound Description: Tubercidin is a naturally occurring pyrrolo[2,3-d]pyrimidine nucleoside analogue with potent antitumor and antiviral activities. [] Its structure closely resembles adenosine, with a carbon atom replacing the nitrogen at position 7 of the purine ring.

Relevance: Tubercidin shares the core 7-deazapurine scaffold with 6-propylamino-7-deazapurine. Both compounds differ in their 6-position substituents, with tubercidin having an amino group and the target compound a propylamino group. []

7-Deazaguanosine

Compound Description: 7-Deazaguanosine is another naturally occurring pyrrolo[2,3-d]pyrimidine nucleoside analogue with reported biological activities. [] It is structurally analogous to guanosine, with the nitrogen at position 7 of the purine ring replaced by a carbon atom.

Relevance: Similar to 6-propylamino-7-deazapurine, 7-deazaguanosine features a 7-deazapurine core structure. The key difference lies in their 6-position substituents, with 7-deazaguanosine possessing an amino group and a keto group, while the target compound has a propylamino group. []

6-Chloro-7-deazapurine

Compound Description: 6-Chloro-7-deazapurine serves as a versatile synthetic intermediate for various 7-deazapurine nucleosides. [] This compound is crucial for introducing diverse substituents at the 6-position through nucleophilic substitution reactions.

Relevance: Sharing the central 7-deazapurine scaffold with 6-propylamino-7-deazapurine, 6-chloro-7-deazapurine differs by having a chlorine atom at position 6, highlighting the potential for modifying this position to explore structure-activity relationships. []

6-Substituted 7-Methyl-7-deazapurine Ribonucleosides

Compound Description: This group of compounds comprises a series of 7-methyl-7-deazapurine ribonucleosides with various substituents at position 6, including alkyl, methylsulfanyl, methylamino, and alkoxy groups. [] These modifications were explored for their antitrypanosomal activity.

Relevance: These compounds are structurally related to 6-propylamino-7-deazapurine through their shared 7-deazapurine framework and the presence of different substituents at position 6. The research on these compounds emphasizes the impact of varying the substituent at this position on biological activity. []

6-Hetaryl-7-deazapurine Ribonucleosides

Compound Description: This class of compounds represents a series of 7-deazapurine ribonucleosides featuring diverse alkyl, aryl, or hetaryl substituents at position 6 and variations at position 7 (H, F, or Cl). [] These compounds have demonstrated potent cytostatic effects, highlighting their potential as anticancer agents.

Relevance: These compounds are closely related to 6-propylamino-7-deazapurine due to their shared 7-deazapurine core and the exploration of diverse substituents at position 6. This structural similarity suggests a potential for the target compound to exhibit similar cytostatic properties. []

2-Substituted 6-Hetaryl-7-deazapurine Ribonucleosides

Compound Description: This series expands on the 6-hetaryl-7-deazapurine ribonucleoside scaffold by introducing additional substituents at position 2 (Cl, F, NH2, or CH3). [] This study focused on developing adenosine kinase (ADK) inhibitors and potential antimycobacterial agents.

Relevance: Sharing the core 7-deazapurine structure and modifications at position 6 with 6-propylamino-7-deazapurine, this series emphasizes the importance of substitutions on the 7-deazapurine scaffold for modulating biological activity and targeting specific enzymes like ADK. []

7-Aryl-7-deazapurine 3′-Deoxyribonucleosides

Compound Description: This class of compounds investigates the impact of a 3′-deoxyribofuranose sugar moiety on the 7-aryl-7-deazapurine scaffold. [] These compounds demonstrated promising activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.

Relevance: While structurally similar to 6-propylamino-7-deazapurine in terms of the 7-deazapurine core and the presence of an aryl group at position 7, this series highlights the influence of modifications to the sugar moiety on biological activity and potential therapeutic applications. []

Synthesis Analysis

The synthesis of 6-Propylamino-7-deazapurine typically involves several key steps:

  1. Starting Material: The synthesis usually begins with a preformed 7-deazapurine scaffold.
  2. Direct Alkylation: One common method for introducing the propylamino group is through direct alkylation. For example, 6-chloro-7-deazapurine can be reacted with propylamine under appropriate conditions to yield the desired product.
  3. Reaction Conditions: The reaction often requires specific solvents (such as acetonitrile) and may necessitate heating or the use of catalysts to enhance yield and selectivity. The yields for these reactions can vary but are generally optimized through careful control of reaction parameters .
Molecular Structure Analysis

The molecular structure of 6-Propylamino-7-deazapurine can be described as follows:

  • Core Structure: It features a deazapurine ring, which is a modified purine structure lacking one nitrogen atom.
  • Substituents: The propylamino group is attached at the 6-position, influencing both the physical properties and biological activity of the compound.

Structural Data

  • Bond Angles and Lengths: Detailed studies using techniques like X-ray crystallography or NMR spectroscopy could provide insights into bond lengths and angles, which are crucial for understanding reactivity and interactions with biological targets.
Chemical Reactions Analysis

6-Propylamino-7-deazapurine can undergo various chemical reactions typical for purine derivatives:

  1. Nucleophilic Substitution: The presence of the amino group allows for nucleophilic substitution reactions, where it can react with electrophiles.
  2. Hydroxylation: Under certain conditions, hydroxylation can occur, potentially leading to derivatives that may exhibit enhanced biological activity.
  3. Phosphorylation: Like other nucleoside analogs, it may also undergo phosphorylation to form nucleotide analogs, which are critical in biochemistry and therapeutic applications .
Mechanism of Action

The mechanism of action for 6-Propylamino-7-deazapurine is primarily linked to its role as an analog of nucleosides:

  1. Inhibition of Enzymes: It may inhibit key enzymes involved in nucleic acid synthesis, such as polymerases, thereby interfering with viral replication or tumor cell proliferation.
  2. Cellular Uptake: The compound can be taken up by cells via nucleoside transporters, allowing it to exert its effects intracellularly.

Research indicates that modifications in the structure significantly impact its efficacy against various viral infections and cancer cell lines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Propylamino-7-deazapurine include:

  • Solubility: It is generally soluble in polar organic solvents such as methanol and dimethyl sulfoxide.
  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant Data

  • Melting Point: Specific data on melting points should be determined experimentally but typically falls within a range suitable for similar compounds.
Applications

6-Propylamino-7-deazapurine has several scientific applications:

  1. Antiviral Research: It has been studied as a potential antiviral agent, particularly against RNA viruses such as Zika and Dengue viruses .
  2. Antitumor Activity: Research indicates that it may possess antitumor properties, making it a candidate for further development in cancer therapeutics .
  3. Biochemical Research: As a biochemical tool, it aids in understanding nucleic acid metabolism and enzyme mechanisms.
Introduction to 7-Deazapurine Scaffolds in Medicinal Chemistry

Structural and Electronic Properties of 7-Deazapurines

The fundamental distinction between 7-deazapurines and natural purines lies in the replacement of N-7 with a methine group (CH), which profoundly alters the electronic distribution and molecular recognition properties of the heterocyclic system. This modification eliminates a key hydrogen bond acceptor site while introducing a new carbon center amenable to functionalization. The resulting electronic redistribution significantly decreases the electron density at the N-1 and N-3 positions compared to purines, as confirmed by computational analyses and X-ray crystallographic studies [5]. This electronic perturbation modifies the molecular dipole moment and polar surface area, influencing both solubility and membrane permeability characteristics.

The presence of the pyrrolic nitrogen (N-7 in purine numbering, now part of the five-membered ring) creates a hydrogen bond donor capability that is absent in natural purines. This feature enables distinctive interactions with biological targets, particularly enzymes involved in purine metabolism and nucleic acid processing. Comparative analysis of Hammett constants demonstrates that substituents at the C-6 position of 7-deazapurines exert electronic effects that differ substantially from those at C-6 of purines due to the absence of the electron-withdrawing N-7 atom [8]. For 6-propylamino-7-deazapurine specifically, the propylamino group (-NHCH₂CH₂CH₃) exhibits enhanced σ-donor capability compared to its purine counterpart, contributing to stronger hydrogen-bonding interactions with target enzymes.

Table 1: Comparative Electronic Properties of Purine and 7-Deazapurine Systems

PropertyPurine7-Deazapurine6-Aminopurine (Adenine)6-Propylamino-7-deazapurine
N-7/C-7 CharacterN (Acceptor)C-H (Modifiable)N (Acceptor)C-H (Non-polar)
N-1 Electron DensityModerateReducedModerateReduced
N-3 Electron DensityModerateReducedModerateReduced
C-6 σ-donor CapacityModerateEnhancedModerate (amino)High (alkylamino)
Dipole Moment (Debye)~4.5~3.8~4.6~3.9
LogP (Predicted)-0.80.2-0.91.5*

*Calculated value for neutral form

Crystallographic analyses reveal that 7-deazapurines maintain near-planar geometry but exhibit subtle differences in bond lengths compared to natural purines. The C7-C8 bond in 7-deazapurines is significantly shorter (approximately 1.36 Å) than the N7-C8 bond in purines (approximately 1.39 Å), contributing to altered π-orbital overlap and consequently modified stacking interactions in biological environments [5]. The propylamino substituent at C-6 adopts a conformation that projects away from the plane of the heterocycle, introducing a three-dimensional structural element that can be leveraged for selective target engagement. This alkyl chain provides hydrophobic character that counterbalances the polar nature of the heterocycle, yielding a balanced logP value that supports cellular penetration—a critical factor for intracellular targeting of pathogens and enzymes [1].

Role of 7-Deazapurine Derivatives in Nucleoside Mimicry and Drug Design

7-Deazapurine nucleosides serve as strategic isosteres of natural purine nucleosides, capitalizing on their structural similarity while introducing targeted deviations that confer metabolic stability and selective biological activity. The preservation of Watson-Crick hydrogen bonding faces (particularly at N-1-H and C-2 for guanine mimics or N-1 and C-6-NH₂ for adenine mimics) enables these analogues to maintain recognition by nucleoside-processing enzymes, including kinases, phosphoribosyltransferases, and polymerases [10]. However, the absence of N-7 disrupts key interactions in enzymes that recognize the Hoogsteen face of purines, offering a pathway for selective inhibition. This molecular discrimination underpins the therapeutic potential of 7-deazapurine derivatives across multiple disease areas.

6-Monoalkylamino substitution at the 7-deazapurine C-6 position, as exemplified in 6-propylamino-7-deazapurine nucleosides, represents a particularly successful design strategy for several reasons. First, the alkylamino group retains the hydrogen-bonding donor capacity of the natural 6-aminopurine (adenine) system but modifies the steric and electronic environment through the introduction of hydrophobic character. Second, the alkyl chain length can be optimized to fill specific hydrophobic pockets in target enzymes—propyl substituents provide optimal complementarity for many parasitic enzyme active sites without introducing excessive lipophilicity that might compromise solubility [3]. Third, the substitution pattern confers resistance to adenosine deaminase (ADA)-mediated catabolism, a common limitation of natural adenosine analogues, because the alkyl group sterically hinders the deaminase active site while altering the electronic properties of the heterocycle.

Table 2: Enzyme Recognition Profiles of 6-Substituted 7-Deazapurine Nucleosides

Enzyme TargetNatural Substrate6-Unsubstituted 7-Deazapurine Nucleoside6-Propylamino-7-deazapurine NucleosideBiological Consequence
Adenosine KinaseAdenosineModerate phosphorylationEfficient phosphorylationActivation to monophosphate
Purine PhosphoribosyltransferaseHypoxanthine/GuanineModerate activityHigh activityActivation to monophosphate
Adenosine DeaminaseAdenosineModerate deaminationResistantMetabolic stabilization
DNA/RNA PolymerasesdATP/ATPVariable incorporationSelective terminationChain termination

The 6-propylamino substitution specifically enhances antikinetoplastid activity through selective activation by parasitic kinases and phosphoribosyltransferases. Unlike human cells, kinetoplastid parasites (Trypanosoma and Leishmania species) lack de novo purine biosynthesis pathways and rely exclusively on salvage pathways for purine acquisition [2]. This metabolic vulnerability creates opportunities for subversive substrate analogues like 6-propylamino-7-deazapurine nucleosides. Once phosphorylated to the corresponding monophosphate by parasitic kinases, these analogues can be further converted to triphosphates that inhibit DNA/RNA synthesis or be incorporated into nucleic acids, causing chain termination. Alternatively, the nucleobase itself can serve as an inhibitor of purine salvage enzymes. The propylamino substituent enhances selectivity by exploiting subtle differences in the active sites of parasitic versus human enzymes—particularly the presence of a hydrophobic subpocket in the parasitic phosphoribosyltransferases that accommodates the propyl chain [3] [10].

Properties

CAS Number

60972-21-6

Product Name

6-Propylamino-7-deazapurine

IUPAC Name

N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

InChI

InChI=1S/C9H12N4/c1-2-4-10-8-7-3-5-11-9(7)13-6-12-8/h3,5-6H,2,4H2,1H3,(H2,10,11,12,13)

InChI Key

LTDJBPNSUMCAHA-UHFFFAOYSA-N

SMILES

CCCNC1=NC=NC2=C1C=CN2

Synonyms

4-Propylamino-1H-pyrrolo[2,3-d]pyrimidine; 4-Propylaminopyrrolo[2,3-d]pyrimidine;

Canonical SMILES

CCCNC1=NC=NC2=C1C=CN2

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